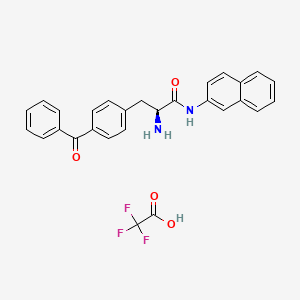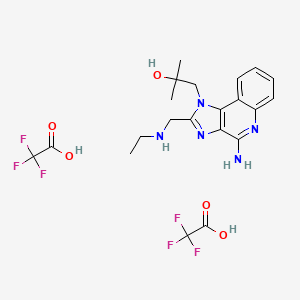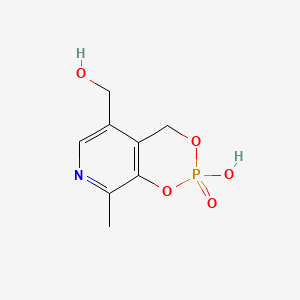
H3 receptor-MO-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H3 receptor-MO-1 is a potent modulator of the histamine H3 receptor (H3 receptor) and can be used to study neurodegeneration and cognitive disorders . The Gi/o protein-coupled histamine H3 receptor is distributed throughout the central nervous system including areas like cerebral cortex, hippocampus and striatum .
Synthesis Analysis
Histamine is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine . The H3 receptor has been shown to presynaptically inhibit the release of a number of neurotransmitters including, but probably not limited to dopamine, GABA, acetylcholine, noradrenaline, histamine and serotonin .
Molecular Structure Analysis
The H3 receptor is a G protein-coupled receptor . It has been shown to form homodimers or heterodimers with other receptors such as the dopamine D1 and D2 receptors . The gene of the human H3 receptor is located on chromosome 20q13.33, and the corresponding receptor protein consists of 445 amino acid residues .
Chemical Reactions Analysis
Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . There are different structural analogues that have been introduced to activate such receptors, whereas specific antagonists are also introduced to inhibit their effect .
Physical and Chemical Properties Analysis
Histamine is an important monoamine consisting of an imidazole ring, which is connected to the amino group by an ethylene group . It is biosynthesized through histidine decarboxylase-catalysed decarboxylation of the amino acid L-histidine .
科学的研究の応用
Histamine H3 Receptor as a Drug Discovery Target
- Research and Development Timeline : The H3 receptor has been a focus of drug research since its pharmacologic discovery in 1983. Despite decades of research, no H3 receptor-focused drug has been approved and marketed as of 2011. The receptor's position at the crossroads of neurotransmission indicates a wide range of therapeutic applications for small-molecule receptor modulators (Berlin, Boyce, & Ruiz, 2011).
H3 Receptor Antagonists in Clinical Research
- Potential as Blockbuster Drugs : Histamine H3 receptor antagonists have been anticipated as the next generation of histaminergic blockbuster drugs, especially given the success of H1 and H2 receptor antagonists in treating allergies and gastric ulcers, respectively (Celanire, Wijtmans, Talaga, Leurs, & de Esch, 2005).
Genetic and Pharmacological Aspects
- H3 Receptor Heterogeneity : The pharmacological characteristics of H3 receptors have been challenging to characterize due to the diversity of effects observed with limited compounds available. The cloning of the H3 receptor revealed key interspecies differences, leading to a deeper understanding of its heterogeneity (Hancock, Esbenshade, Krueger, & Yao, 2003).
H3 and H4 Receptors as Drug Targets
- Therapeutic Applications : The H3 receptor is primarily localized in the CNS and has been identified as a drug target for neuronal diseases such as cognitive impairment, schizophrenia, sleep disorders, epilepsy, and neuropathic pain. Selective H3R antagonists have already passed some clinical Phase II trials (Tiligada, Zampeli, Sander, & Stark, 2009).
Cognitive Enhancement Potential
- H3 Antagonists and Cognitive Disorders : H3 antagonists are being researched for their potential in treating cognitive disorders like ADHD, Alzheimer's disease, and schizophrenia. They work by enhancing the release of neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes (Esbenshade, Browman, Bitner, Strakhova, Cowart, & Brioni, 2008).
Clinical Trials with Pitolisant
- Pitolisant as an H3 Inverse Agonist : Pitolisant is an H3 receptor inverse agonist that has shown efficacy in treating excessive daytime sleepiness in various conditions, demonstrating the potential of H3 receptor ligands in clinical applications (Schwartz, 2011).
H3 Receptor Ligands in Therapeutics
- Broad Therapeutic Areas : Research indicates a wide array of therapeutic areas where H3R ligands could be useful, ranging from CNS disorders to metabolic, pain, and allergic disorders. There are several ligands currently undergoing clinical studies (Wijtmans, Leurs, & Esch, 2007).
Structure, Pharmacology, and Function
- Dual Functionality of H3R : The H3 receptor is unique in its expression mostly in the nervous system and its ability to function both as an autoreceptor and a heteroreceptor. This duality allows it to modulate both the histaminergic and other neurotransmitter systems (Nieto-Alamilla, Márquez-Gómez, García-Gálvez, Morales-Figueroa, & Arias-Montaño, 2016).
作用機序
Histamine H3 receptors are expressed in the central nervous system and to a lesser extent the peripheral nervous system, where they act as autoreceptors in presynaptic histaminergic neurons and control histamine turnover by feedback inhibition of histamine synthesis and release . The H3 receptor has also been shown to presynaptically inhibit the release of a number of other neurotransmitters .
将来の方向性
The H3 receptor is a promising potential therapeutic target for many (cognitive) disorders that are caused by a histaminergic H3R dysfunction, because it is linked to the central nervous system and its regulation of other neurotransmitters . The H3 and H4 receptors are recognized drug targets for neuronal diseases, such as Cognitive Disorder, Neuropathic pain and Sleep Wake Disorder .
特性
CAS番号 |
1240914-03-7 |
|---|---|
分子式 |
C₂₀H₂₇N₃O₂ |
分子量 |
341.45 |
IUPAC名 |
4-[(1S,2S)-2-[(2R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl]cyclopropyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-13-12-22(16-3-2-4-16)9-10-23(13)20(25)18-11-17(18)14-5-7-15(8-6-14)19(21)24/h5-8,13,16-18H,2-4,9-12H2,1H3,(H2,21,24)/t13-,17-,18+/m1/s1 |
InChIキー |
NJJBLDDRYMCIMQ-XWIAVFTESA-N |
SMILES |
CC1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)C(=O)N)C4CCC4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)


![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)



![N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide](/img/structure/B560540.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
